Norgestimate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norgestimate was first described in the literature in 1977. It was developed by Ortho Pharmaceutical Corporation as part of an effort to develop new hormonal contraceptives with reduced adverse effects. It is commonly formulated with [ethinylestradiol] as a combined oral contraceptive that can also be used to treat moderate acne vulgaris. this compound was granted FDA approval on 29 December 1989.
Scientific Research Applications
Hormonal Regulation and Premenstrual Symptoms
Norgestimate, in combination with ethinyl estradiol, has been evaluated for its impact on mood and physical symptoms in women with severe cyclical changes, especially premenstrual symptoms. A study by Nyberg (2013) highlighted significant improvements in negative mood symptoms, positive symptoms, swelling, and effects on daily life for women with severe premenstrual symptoms treated with a combination of this compound and ethinyl estradiol. Another research conducted by Greco et al. (2007) also discussed the effects of oral contraceptives containing this compound on mood and sexual interest, showing the potential influence of this compound on androgen levels and their relevance to premenstrual mood.
Lipid and Lipoprotein Profiles
This compound's role in lipid and lipoprotein modulation has been a subject of interest. A study by Lobo et al. (2000) explored an intermittent regimen of this compound combined with 17beta-estradiol, focusing on its effects on blood lipid and lipoprotein concentrations. The research findings indicated that certain dosage levels of this compound can preserve beneficial changes in lipid and lipoprotein profiles induced by 17beta-estradiol.
Endocrinological Influence and Acne Treatment
This compound has been investigated for its endocrinological influence and effectiveness in treating acne vulgaris. Sator et al. (2003) conducted a study evaluating the efficacy of a triphasic combination oral contraceptive containing this compound and ethinyl estradiol in treating women with acne vulgaris. The study reported positive results, indicating that the combination could be an effective therapeutic option for women with mild to moderate acne vulgaris.
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic and pharmacodynamic profiles of this compound, especially in its role as a constituent of contraceptive patches or pills, have been the focus of various studies. Abrams et al. (2002) provided an overview of the pharmacokinetic data for the contraceptive patch delivering norelgestromin (the primary active metabolite of this compound) and ethinyl estradiol. The study discussed the proportional absorption of norelgestromin and ethinyl estradiol from the patch and their serum concentration maintenance under varying conditions.
Properties
CAS No. |
20799-27-3 |
---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
KIQQMECNKUGGKA-GOMYTPFNSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=NO)CC[C@H]34 |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Color/Form |
Crystals from methylene chloride |
melting_point |
214-218 °C |
35189-28-7 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
5.31e-03 g/L |
Synonyms |
norgestimate norgestrel oxime acetate |
vapor_pressure |
2.62X10-11 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.